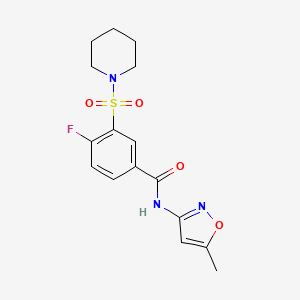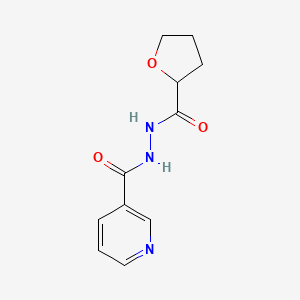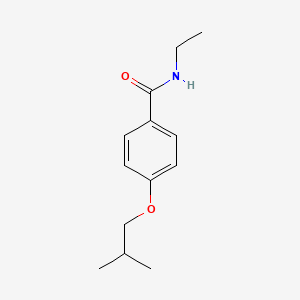
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide, also known as JNJ-47965567, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in targeting a specific protein, which plays a key role in various biological processes.
Mécanisme D'action
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide targets a specific protein called tankyrase, which is involved in the regulation of various biological processes, including cell proliferation, DNA repair, and Wnt signaling. Tankyrase is overexpressed in various cancers and is a promising target for cancer therapy. This compound inhibits the activity of tankyrase by binding to its catalytic domain, which leads to the stabilization of axin, a protein involved in the regulation of Wnt signaling. This results in the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammatory cytokines, and protection of neurons from damage. In cancer cells, this compound inhibits the activity of tankyrase, which leads to the stabilization of axin and inhibition of Wnt signaling. This results in the inhibition of cell proliferation and induction of apoptosis in tumor cells. In inflammation, this compound reduces the production of inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In neurodegenerative disorders, this compound protects neurons from damage and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for tankyrase, its ability to inhibit cell proliferation and induce apoptosis in tumor cells, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its low solubility in water, its potential toxicity, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide, including its potential therapeutic applications in various diseases, its optimization for improved potency and selectivity, its development as a drug candidate, and its evaluation in clinical trials. In cancer, this compound has shown promising results in preclinical studies and may be a potential therapy for various cancers. In inflammation, this compound has been found to reduce the production of inflammatory cytokines and may be a potential therapy for various inflammatory diseases. In neurodegenerative disorders, this compound has been found to protect neurons from damage and improve cognitive function and may be a potential therapy for various neurodegenerative diseases. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to optimize its chemical structure for improved potency and selectivity.
Applications De Recherche Scientifique
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been found to inhibit the growth of tumor cells by targeting a specific protein involved in the regulation of cell proliferation and survival. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In neurodegenerative disorders, this compound has been found to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-11-9-15(19-24-11)18-16(21)12-5-6-13(17)14(10-12)25(22,23)20-7-3-2-4-8-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQVCOCSFPGEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)

![4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)

![4-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4406772.png)
![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)
![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)
![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)